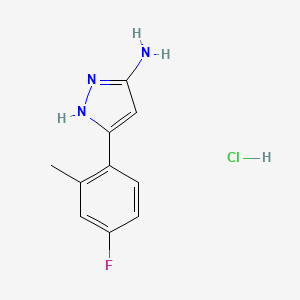
1-Iodo-2-(2-iodoethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-2-(2-iodoethyl)benzene is a halogenated hydrocarbon with the molecular formula C8H8I2. This compound is characterized by the presence of two iodine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-2-(2-iodoethyl)benzene can be synthesized through the iodination of 2-ethylbenzene. The process typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions using continuous flow reactors. This method ensures high yield and purity of the product while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-2-(2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of ethylbenzene derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include sodium iodide and acetone.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Production of iodinated benzoic acids.
Reduction: Formation of ethylbenzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Iodo-2-(2-iodoethyl)benzene has several applications in scientific research:
Chemistry: Used as a starting reagent in the preparation of organic-inorganic hybrid compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of diagnostic agents and therapeutic compounds.
Industry: Applied in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Iodo-2-(2-iodoethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These reactions often target specific molecular pathways, leading to the formation of desired products. The compound’s reactivity is influenced by the electronic effects of the iodine atoms and the benzene ring .
Vergleich Mit ähnlichen Verbindungen
2-Iodoethylbenzene: Similar structure but with only one iodine atom.
1-Bromo-2-(2-bromoethyl)benzene: Brominated analog with similar reactivity.
1-Chloro-2-(2-chloroethyl)benzene: Chlorinated analog with different reactivity patterns.
Uniqueness: 1-Iodo-2-(2-iodoethyl)benzene is unique due to the presence of two iodine atoms, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses. Its ability to undergo multiple types of reactions makes it valuable in both research and industrial applications .
Eigenschaften
Molekularformel |
C8H8I2 |
|---|---|
Molekulargewicht |
357.96 g/mol |
IUPAC-Name |
1-iodo-2-(2-iodoethyl)benzene |
InChI |
InChI=1S/C8H8I2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI-Schlüssel |
REEYDGIWEZUUEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CCI)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)




![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)

![4-Amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13691917.png)


